molecular formula C10H8IN B1272383 8-(Iodomethyl)quinoline CAS No. 215606-70-5

8-(Iodomethyl)quinoline

Cat. No.: B1272383
CAS No.: 215606-70-5
M. Wt: 269.08 g/mol
InChI Key: RFYKJKSNQSDMNB-UHFFFAOYSA-N
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Description

8-(Iodomethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-(Iodomethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, its interaction with DNA can lead to changes in gene expression, potentially causing alterations in cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For example, by binding to the active sites of enzymes, it can inhibit their activity, thereby affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, leading to either upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, this compound has shown consistent effects on cellular functions over time, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, with certain dosages leading to significant changes in cellular functions and metabolic activities. It is crucial to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, it tends to accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments. This localization is essential for its role in modulating gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Iodomethyl)quinoline typically involves the iodination of 8-methylquinoline. One common method is the reaction of 8-methylquinoline with iodine and a suitable oxidizing agent, such as iodic acid, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-(Iodomethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 8-(azidomethyl)quinoline and 8-(thiocyanatomethyl)quinoline.

    Oxidation Reactions: Products include 8-formylquinoline and 8-carboxyquinoline.

    Reduction Reactions: The major product is 8-methylquinoline.

Scientific Research Applications

8-(Iodomethyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

    8-Methylquinoline: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.

    8-Bromomethylquinoline: Similar in reactivity but may have different biological activities due to the presence of bromine instead of iodine.

    8-Chloromethylquinoline:

Uniqueness: 8-(Iodomethyl)quinoline is unique due to the presence of the iodomethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

8-(iodomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKJKSNQSDMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CI)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376665
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215606-70-5
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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